N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Description
N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with a 4-chlorophenyl group at the 2,4-diamine positions and a phenylpiperazinylmethyl group at the 6-position. Triazine derivatives are widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and bioactivity . The 4-chlorophenyl moiety may enhance lipophilicity and membrane permeability, while the phenylpiperazine group is often associated with receptor-binding interactions in neurological and anticancer agents.
Properties
Molecular Formula |
C20H22ClN7 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H22ClN7/c21-15-6-8-16(9-7-15)23-20-25-18(24-19(22)26-20)14-27-10-12-28(13-11-27)17-4-2-1-3-5-17/h1-9H,10-14H2,(H3,22,23,24,25,26) |
InChI Key |
OLFLPZGIJLSZFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Monosubstituted Intermediate
The first chlorine atom is replaced by reacting cyanuric chloride with 4-chloroaniline in a polar aprotic solvent (e.g., 1,4-dioxane) at 0–5°C. Sodium carbonate neutralizes HCl byproducts:
Disubstitution with Piperazine
The second chlorine atom undergoes substitution with 4-phenylpiperazine at room temperature. Elevated temperatures risk over-substitution:
Final Amination
The remaining chlorine is replaced by ammonia or methylamine under reflux (80–100°C) to yield the target compound:
Key Advantages :
-
High regioselectivity due to differential reactivity of chlorine atoms (C-2 > C-4 > C-6).
-
Scalable for industrial production using continuous flow reactors.
Condensation of Cyanoguanidine with Aromatic Components
This method constructs the triazine core de novo via cyclocondensation, avoiding pre-functionalized triazine intermediates.
Formation of Triazine Core
Cyanoguanidine reacts with 4-chlorophenyl isocyanate and formaldehyde under acidic conditions (HCl or HSO) to form a 2,4-diamino-1,3,5-triazine derivative:
Modular Assembly of Pre-Functionalized Components
This approach couples pre-synthesized triazine and piperazine modules, reducing side reactions.
Synthesis of Piperazine-Methyl Intermediate
4-Phenylpiperazine reacts with chloromethyl triazine in acetonitrile under basic conditions (KCO):
Yield : 75–80%.
Coupling with 4-Chloroaniline
The intermediate reacts with 4-chloroaniline via Buchwald-Hartwig amination using a palladium catalyst:
Reaction Conditions :
Advantages :
-
Enables late-stage diversification of substituents.
-
Compatible with automated synthesis platforms.
Comparative Analysis of Methods
| Parameter | Stepwise Substitution | Condensation | Modular Assembly |
|---|---|---|---|
| Overall Yield | 60–70% | 50–55% | 65–70% |
| Purity | >95% | 85–90% | >90% |
| Scalability | Industrial | Lab-scale | Pilot-scale |
| Key Advantage | Regioselectivity | Low cost | Modularity |
| Primary Limitation | HCl byproduct management | Poor selectivity | Catalyst cost |
Industrial-Scale Considerations
Large-scale production prioritizes stepwise substitution due to:
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.
-
Crystallization-Based Purification : Avoids costly chromatography.
Challenges and Optimization Strategies
-
Byproduct Formation : Over-substitution in stepwise methods is minimized using excess 4-chloroaniline (1.2 equiv).
-
Catalyst Degradation : In modular assembly, ligand stabilization (e.g., Xantphos) improves Pd catalyst longevity.
-
Solvent Recovery : Ethanol and acetonitrile are recycled via distillation to reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of new compounds with different functional groups .
Scientific Research Applications
Anticancer Activity
One of the most notable applications of N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is its potential as an anticancer agent. Research indicates that this compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its significance in developing novel anticancer therapies.
Neurological Disorders
The presence of the phenylpiperazine moiety suggests that this compound may interact with central nervous system targets. Preliminary studies indicate potential applications in treating neurological disorders such as Alzheimer's disease by modulating enzyme activity related to neurotransmitter regulation .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of this compound on various cancer cell lines, results indicated significant inhibition of cell proliferation at micromolar concentrations. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells.
Case Study 2: Neuroprotective Effects
Another investigation evaluated the effects of this compound on acetylcholinesterase activity in models simulating Alzheimer's disease. The results showed that it effectively inhibited acetylcholinesterase activity, suggesting its potential as a therapeutic agent for cognitive enhancement.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of target proteins, leading to changes in their activity and subsequent biological effects .
Biological Activity
N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the triazine ring and piperazine moiety. Its molecular formula is with a molecular weight of approximately 409.9 g/mol. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may influence its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of triazine compounds exhibit notable antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:
- In vitro studies indicated that certain triazine derivatives with piperazine moieties possess significant antiproliferative effects on breast cancer cells. Specifically, compounds with 4-chlorophenyl substitutions were highlighted as promising agents with IC50 values indicating effective inhibition of cell growth .
The mechanism through which this compound exerts its biological effects appears to be multifaceted:
- Kinesin Spindle Protein (KSP) Inhibition : Similar compounds have been shown to arrest cells in mitosis by inhibiting KSP, leading to the formation of monopolar spindles and subsequent cellular apoptosis .
- Antimicrobial Activity : Some derivatives demonstrate moderate to significant antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities range from 31.25 to 62.5 µg/mL .
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor activity of triazine derivatives, researchers found that compounds similar to this compound exhibited promising results against breast cancer cell lines. The study reported IC50 values ranging from 25 µM to 50 µM across different derivatives, indicating their potential as effective anticancer agents .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of triazine derivatives revealed that certain compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the presence of chlorophenyl groups in the structure contributed positively to the antimicrobial potency observed .
Summary of Findings
| Biological Activity | Description | IC50/MIC Values |
|---|---|---|
| Antitumor | Effective against breast cancer cells | 25 - 50 µM |
| Antimicrobial | Active against S. aureus and E. coli | 31.25 - 62.5 µg/mL |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
Anticancer Potential
Compounds with 4-chlorophenyl substituents, such as those in , exhibit antileukemic activity (IC₅₀: 1.2–3.8 μM) . For example, piperazine derivatives often target serotonin or dopamine receptors, but their role in anticancer mechanisms remains speculative without direct data.
Structural Effects on Physicochemical Properties
- Solubility : Piperazine and morpholine groups (e.g., ’s morpholin-4-yl derivative) improve water solubility, which may influence bioavailability .
Limitations of Current Data
Direct pharmacological or toxicological data for the target compound are absent in the evidence.
Q & A
Q. Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–80°C (step-dependent) |
| Reaction Time | 4–24 hours |
| Solvent | DMF/THF for substitution; ethanol for recrystallization |
Basic: Which analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine methylene at δ 3.2–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 450–460) .
Basic: What preliminary biological assays evaluate its antimicrobial/anticancer potential?
Answer:
- Antimicrobial Testing : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Anticancer Screening : MTT assay (IC values in cancer cell lines like HeLa or MCF-7) with 48–72 hr exposure .
- Control Compounds : Compare with known triazine-based drugs (e.g., trimethoprim) to benchmark activity .
Advanced: How can SAR studies elucidate the role of the phenylpiperazinylmethyl group?
Answer:
Q. Example SAR Data :
| Substituent | IC (µM) |
|---|---|
| 4-Phenylpiperazine | 12.3 |
| Morpholine | 53.1 |
| Pyrrolidine | 38.7 |
Methodology : Use molecular docking (AutoDock Vina) to assess interactions with kinase targets (e.g., EGFR) .
Advanced: How can computational methods predict target binding affinity?
Answer:
- Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., 6DZ for kinase inhibition) to identify binding poses .
- MD Simulations : GROMACS simulations (100 ns) evaluate stability of ligand-receptor complexes .
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with activity (q > 0.6) .
Advanced: How to resolve contradictions in biological activity across derivatives?
Answer:
- Meta-Analysis : Pool data from analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify trends .
- Physicochemical Profiling : LogP, solubility, and H-bonding capacity (calculated via ChemAxon) explain discrepancies in membrane permeability .
- Dose-Response Validation : Re-test conflicting compounds under standardized conditions (e.g., fixed serum concentration in assays) .
Advanced: What advanced techniques quantify the compound in biological matrices?
Answer:
- UPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with electrospray ionization (MRM mode). Detection limits of 0.1 ng/mL in plasma .
- Sample Preparation : Solid-phase extraction (HLB cartridges) minimizes matrix interference .
- Validation : Follow FDA guidelines for linearity (R > 0.99), precision (%RSD < 15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
